molecular formula C12H14O3 B12379732 (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Katalognummer: B12379732
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: HBEZCBDGJMYNGS-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is an organic compound that belongs to the class of cyclopropyl esters. This compound is characterized by the presence of a cyclopropyl group attached to a hydroxyacetate moiety, with a benzyl group attached to the oxygen atom. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate can be achieved through several methods. One common approach involves the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones . This method allows for the preparation of a variety of hydroxy-substituted cyclopropanes, which can serve as building blocks for the synthesis of bioactive compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection of functional groups, cyclopropanation, and subsequent deprotection to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl 2-cyclopropyl-2-oxoacetate.

    Reduction: Formation of benzyl 2-cyclopropyl-2-hydroxyethanol.

    Substitution: Formation of various substituted benzyl 2-cyclopropyl-2-hydroxyacetates.

Wissenschaftliche Forschungsanwendungen

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is unique due to its specific (S)-configuration and the presence of a benzyl group, which can influence its reactivity and interactions compared to other similar compounds. The benzyl group can also provide additional sites for functionalization, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

benzyl (2S)-2-cyclopropyl-2-hydroxyacetate

InChI

InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2/t11-/m0/s1

InChI-Schlüssel

HBEZCBDGJMYNGS-NSHDSACASA-N

Isomerische SMILES

C1CC1[C@@H](C(=O)OCC2=CC=CC=C2)O

Kanonische SMILES

C1CC1C(C(=O)OCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.